Fusaperazine B
Beschreibung
Fusaperazine B is a sulfur-containing dioxopiperazine derivative first isolated from the marine-derived fungus Fusarium chlamydosporum OUPS-N124 . It belongs to the diketopiperazine (DKP) class of natural products, characterized by a six-membered ring formed by two amino acids. Fusaperazine B exhibits cytotoxic activity against the P388 murine leukemia cell line (IC₅₀ = 3.2 µg/mL), making it a compound of interest in anticancer drug discovery . Its molecular formula is reported as C₁₈H₂₄N₂O₄S (MW: 364 g/mol) in structural analyses, though discrepancies exist in older literature (e.g., C₁₃H₁₆N₂O₃S₂ in some sources) .
Eigenschaften
Molekularformel |
C18H24N2O4S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(3S,6R)-3-methoxy-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-methylsulfanylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)9-10-24-14-7-5-13(6-8-14)11-18(23-3)17(22)19-16(25-4)15(21)20-18/h5-9,16H,10-11H2,1-4H3,(H,19,22)(H,20,21)/t16-,18+/m1/s1 |
InChI-Schlüssel |
ZEWCHEYJHBQAHF-AEFFLSMTSA-N |
Isomerische SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@@]2(C(=O)N[C@@H](C(=O)N2)SC)OC)C |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)CC2(C(=O)NC(C(=O)N2)SC)OC)C |
Synonyme |
fusaperazine B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Features
Fusaperazine B shares a dioxopiperazine core with sulfur modifications, distinguishing it from non-sulfur DKPs. Key structural comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source Organism |
|---|---|---|---|---|
| Fusaperazine B | C₁₈H₂₄N₂O₄S | 364 | Methylthio groups, prenyl side chain | Fusarium chlamydosporum OUPS-N124 |
| Fusaperazine A | C₁₃H₁₆N₂O₃S₂ | 312 | Bis(methylthio) groups, compact structure | Fusarium chlamydosporum OUPS-N124 |
| Fusaperazine E/F | C₁₉H₂₄N₂O₃S | 360 | Extended alkyl chains, single sulfur moiety | Penicillium brevicompactum |
| Leptosin C | C₂₄H₂₈N₄O₄S | 476 | Indole moiety, disulfide bridge | Leptosphaeria sp. OUPS-4 |
| Chetracin B | C₂₅H₃₀N₂O₄S | 454 | Macrocyclic structure, thioester linkage | Oidiodendron truncatum GW3-13 |
| Colletopiperazine | C₁₇H₂₀N₂O₃S | 332 | Indole-diketopiperazine hybrid | Colletotrichum gloeosporioides |
Structural Notes:
Bioactivity Profiles
Cytotoxicity data highlight selective mechanisms:
Mechanistic Insights :
- Fusaperazine B’s sulfur groups may interact with cellular thiols, disrupting redox balance in cancer cells .
Research Challenges and Discrepancies
Molecular Formula Conflicts: Early studies (e.g., Usami et al., 2002) assigned Fusaperazine B as C₁₃H₁₆N₂O₃S₂, but later HRMS data confirm C₁₈H₂₄N₂O₄S . This discrepancy may arise from misannotation or structural variants.
Bioactivity Reproducibility : IC₅₀ values for Fusaperazine B vary between 3.2 µg/mL (marine-derived samples) and >10 µg/mL (terrestrial strains), highlighting source-dependent efficacy .
Q & A
Q. What are the primary methods for isolating Fusaperazine B from marine-derived fungi, and how can researchers optimize yield?
Fusaperazine B is isolated via ethyl acetate extraction of fungal culture filtrates, followed by sequential column chromatography (e.g., silica gel, Sephadex LH-20) and recrystallization . To optimize yield, researchers should monitor growth conditions (e.g., culture medium composition, incubation time) and employ high-performance liquid chromatography (HPLC) for purity assessment. Spectral data (NMR, IR) should be cross-validated against published values to confirm structural integrity .
Q. How is the molecular structure of Fusaperazine B characterized using spectroscopic techniques?
Key steps include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₃H₁₆N₂O₃S₂ for Fusaperazine B) .
- NMR Analysis: Assign signals using ¹H-¹³C COSY and DEPT experiments to identify sulfur-containing dioxopiperazine moieties .
- IR Spectroscopy: Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Comparative analysis with structurally similar compounds (e.g., Sch 54794) aids in resolving ambiguities .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of Fusaperazine B?
Use cell lines like HCT116 (colorectal carcinoma) or Caco-2 (intestinal epithelium) with MTT assays to assess mitochondrial reductase activity. Maintain cell density at ~10⁴ cells/well in DMEM + 10% FBS, and normalize results to controls (e.g., untreated cells) . IC₅₀ values should be calculated using dose-response curves and validated via triplicate experiments.
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during Fusaperazine B characterization?
Contradictions may arise from impurities or stereochemical variations. Strategies include:
Q. What synthetic strategies enable the scalable production of Fusaperazine B analogs?
FeCl₃-photocatalyzed protocols are promising for synthesizing sulfur-containing analogs (e.g., amido-N,S-acetals). Key steps:
Q. How should researchers address false discovery rates (FDRs) when testing Fusaperazine B’s bioactivity across multiple cell lines?
Apply the Benjamini-Hochberg procedure:
Q. What computational tools are recommended for modeling Fusaperazine B’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., topoisomerases).
- MD Simulations: Run GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with mutagenesis or SPR binding assays .
Methodological Best Practices
Q. How can researchers ensure reproducibility in Fusaperazine B studies?
- Detailed Protocols: Document extraction solvents, chromatographic gradients, and instrument settings (e.g., HPLC column type) .
- Data Transparency: Share raw spectra and crystallographic data in supplementary materials .
- Negative Controls: Include solvent-only extracts in bioassays to rule out nonspecific effects .
Q. What ethical considerations apply when publishing Fusaperazine B research?
- Conflict of Interest: Disclose funding sources (e.g., pharmaceutical sponsors) in the acknowledgments .
- Data Integrity: Avoid selective reporting of bioactivity data; include all replicates and outliers .
- Authorship Criteria: Follow ICMJE guidelines to ensure contributorship reflects intellectual input .
Data Presentation Guidelines
Q. How should Fusaperazine B’s spectral data be formatted in manuscripts?
- Tables: Include chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values .
- Figures: Annotate key MS/MS fragments (e.g., m/z 245.1 for [M+H]+) and NMR correlations .
- Supplementary Files: Upload original spectral traces (e.g., .cif for crystallography) in repository-compatible formats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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